REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.Cl.[CH:11]1([C:14]2([F:18])[CH2:17][NH:16][CH2:15]2)[CH2:13][CH2:12]1.CCN(C(C)C)C(C)C>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([N:16]2[CH2:17][C:14]([CH:11]3[CH2:13][CH2:12]3)([F:18])[CH2:15]2)[CH:5]=[C:4]([Cl:9])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CC1)C1(CNC1)F
|
Name
|
|
Quantity
|
7.09 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
Crude product purified by flash chromatography on silica (0 to 100% EtOAc:petrol)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)N1CC(C1)(F)C1CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.56 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |